1-Methyl-2-nitro-4-(trifluoromethyl)benzene

概述

描述

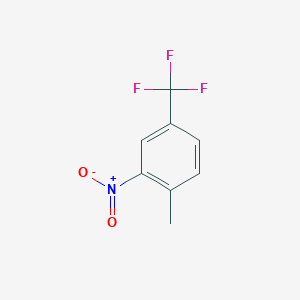

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is a yellow crystalline powder with a distinct odor. This compound is primarily used as a raw material in the production of pesticides, insecticides, and fungicides due to its high efficacy against certain insects, fungi, and bacteria.

准备方法

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is typically synthesized through the trifluoromethylation of 4-methyl-3-nitrobenzoic acid. The process involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

化学反应分析

1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.

Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .

科学研究应用

Synthetic Applications

1-Methyl-2-nitro-4-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its nitro group can undergo various transformations, making it valuable in the preparation of other functionalized compounds.

Synthesis of Pharmaceuticals

One notable application is in the synthesis of pharmaceutical compounds. For instance, it has been used as a precursor in the development of antifungal agents. The compound can be transformed into substituted phenoxyphenyl ketones, which are further converted into triazole derivatives with fungicidal properties .

Case Study: Fungicidal Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant fungicidal activity against various pathogens. The synthetic route involved multiple steps starting from this compound to achieve the desired bioactive molecules .

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals. Its structure allows for modifications that enhance herbicidal and insecticidal properties. The trifluoromethyl group contributes to increased lipophilicity, improving the bioavailability of the resulting agrochemical products.

Data Table: Agrochemical Applications

| Compound Derived | Target Pest/Pathogen | Activity Level |

|---|---|---|

| Triazole Derivative A | Fungal Pathogens | High |

| Phenoxyphenyl Ketone B | Insect Pests | Moderate |

Environmental Considerations

In recent years, there has been a focus on developing environmentally friendly synthetic methods involving this compound. Research has highlighted processes that minimize waste and reduce hazardous by-products during synthesis .

作用机制

The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.

相似化合物的比较

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

2-Methyl-5-nitrobenzotrifluoride: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.

1-Methyl-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

生物活性

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound featuring a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₁₄H₁₃F₃N₁O₂, with a molecular weight of approximately 205.13 g/mol. The unique arrangement of functional groups endows this compound with significant biological activity, which has been the focus of various studies.

This compound can be synthesized through several methods, including:

- Nitration of 1-methyl-4-(trifluoromethyl)benzene : This method involves the reaction of the precursor compound with concentrated nitric and sulfuric acids.

- Nucleophilic Aromatic Substitution : This approach allows for the introduction of different substituents onto the aromatic ring.

The trifluoromethyl group enhances lipophilicity and stability, aiding in the compound's ability to penetrate biological membranes, which is crucial for its effectiveness in biological applications .

This compound exhibits notable biological activity primarily due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may possess antimicrobial and insecticidal properties. The trifluoromethyl group contributes to the compound's stability and enhances its membrane permeability, potentially increasing its efficacy in various biological contexts .

Biological Targets

Research indicates that this compound interacts with several biological targets, affecting various cellular pathways. Notably, it has shown potential in:

- Antimicrobial Activity : The reactive intermediates formed from the nitro group can exhibit significant antimicrobial properties against various pathogens.

- Insecticidal Effects : Similar mechanisms may also contribute to its effectiveness as an insecticide, making it valuable in agricultural applications.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a promising potential for development as an antimicrobial agent.

- Insecticidal Activity : Field trials conducted on agricultural pests showed that formulations containing this compound effectively reduced pest populations, suggesting its utility as an eco-friendly pesticide alternative.

- Cellular Pathway Interactions : Research has identified specific cellular pathways affected by this compound, including those involved in apoptosis and cell proliferation. These findings suggest potential therapeutic applications in cancer treatment, warranting further investigation into its anticancer properties .

Comparative Analysis

To understand how this compound compares with structurally similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Methyl-5-nitrobenzotrifluoride | Nitro and trifluoromethyl groups at different positions | 0.98 |

| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | Different arrangement of nitro and trifluoromethyl groups | 0.98 |

| 4-Nitro-3-(trifluoromethyl)aniline | Contains an amino group instead of a methyl group | 0.96 |

| 2-Methyl-3-nitrobenzotrifluoride | Similar functional groups but different positions | 0.96 |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | 0.96 |

This table highlights the unique structural features of this compound that contribute to its distinct biological properties compared to similar compounds.

属性

IUPAC Name |

1-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERJFHPHSUIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363017 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65754-26-9 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。